molecular formula C6H14N4O B1626754 4-Methylpiperazine-1-carbohydrazide CAS No. 88701-65-9

4-Methylpiperazine-1-carbohydrazide

Cat. No. B1626754
CAS RN: 88701-65-9
M. Wt: 158.2 g/mol
InChI Key: TUXFLPICTVEGND-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carbohydrazide is a small molecule that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .


Synthesis Analysis

The synthesis of piperazine-containing compounds often involves the use of piperazine-based synthons due to their chemical reactivity . The usual method for making carbohydrazide in commercial quantities is to react a dialkyl carbonate and excess hydrazine in one step .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperazine-1-carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Crystal system of Monoclinic .


Chemical Reactions Analysis

Carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate . It has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine .


Physical And Chemical Properties Analysis

1-Methylpiperazine, a related compound, is a colorless liquid with a distinct amine-like odor . At room temperature, it remains in the liquid state, with a melting point of -18°C and boiling point range of 150-152°C . It is soluble in water and common organic solvents .

Safety And Hazards

According to the safety data sheet, 1-Methylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . Therefore, the future directions of 4-Methylpiperazine-1-carbohydrazide could be in the development of new therapeutic compounds .

properties

IUPAC Name

4-methylpiperazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFLPICTVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522678
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-1-carbohydrazide

CAS RN

88701-65-9
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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